tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate
Description
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring bromine and fluorine substituents at the 5- and 6-positions of the pyridine ring, respectively. The tert-butyl carbamate group (-NHCOO-tBu) at the 2-position serves as a protective group for amines, commonly utilized in organic synthesis to enhance stability and solubility.
Properties
Molecular Formula |
C10H12BrFN2O2 |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(11)8(12)13-7/h4-5H,1-3H3,(H,13,14,15) |
InChI Key |
JZRPIUJYNPHVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromo-6-fluoropyridin-2-amine
The synthesis commonly begins with the preparation of 5-bromo-6-fluoropyridin-2-amine, a key intermediate. This compound can be synthesized by selective bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) under mild conditions.
| Parameter | Details |
|---|---|
| Starting material | 6-Fluoropyridin-2-amine |
| Brominating agent | N-Bromosuccinimide (NBS) |
| Solvent | Chloroform or N,N-dimethylformamide (DMF) |
| Temperature | 5–20 °C |
| Reaction time | 15 hours (chloroform), or variable in DMF |
| Yield | 22% (chloroform method), up to 60% (DMF method) |
| Purification | Silica gel chromatography |
This bromination reaction is typically carried out in the dark to prevent side reactions, and the product is isolated by extraction and chromatographic purification.
Carbamate Formation: Protection of the Amino Group
The amino group of 5-bromo-6-fluoropyridin-2-amine is protected by converting it into a tert-butyl carbamate using tert-butyl dicarbonate (Boc2O). This step is crucial for enhancing the compound's stability and controlling reactivity in further synthetic transformations.
| Parameter | Details |
|---|---|
| Starting material | 5-Bromo-6-fluoropyridin-2-amine |
| Carbamoylating agent | tert-Butyl dicarbonate (Boc2O) |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) or triethylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction time | Overnight (12–24 hours) |
| Yield | 57.08% |
| Work-up | Quenching with aqueous ammonium chloride, extraction with ethyl acetate, drying, and silica gel chromatography |
In a representative procedure, NaHMDS is added dropwise to a THF solution of the amine at 0 °C, followed by addition of Boc2O. The mixture is stirred overnight at room temperature, then quenched and purified to afford tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate as a white solid.
Alternative Methods and Conditions
Direct Carbamate Formation via Curtius Rearrangement: Some literature reports the preparation of tert-butyl carbamates from corresponding carboxylic acids via Curtius rearrangement using tert-butyl dicarbonate and sodium azide, catalyzed by tetrabutylammonium bromide and zinc(II) triflate. However, this method is more applicable to aliphatic and aromatic carboxylic acids rather than pyridine amines.
Microwave-Assisted Coupling: For related pyridinyl amines, microwave irradiation at elevated temperatures (e.g., 140 °C) in the presence of palladium catalysts has been used to facilitate coupling reactions, but this is more relevant for further functionalization rather than initial carbamate formation.
Summary Table of Preparation Methods and Yields
Research Findings and Analytical Data
NMR Spectroscopy: The ^1H NMR spectrum of the tert-butyl carbamate derivative shows characteristic signals including a singlet for the tert-butyl group (~1.47 ppm) and aromatic protons in the 7–8 ppm range. The NH proton appears downfield (~10.23 ppm), confirming carbamate formation.
Mass Spectrometry: The molecular ion peak corresponds to the expected molecular weight of 272.12 g/mol, confirming the molecular composition C10H12BrFN2O2.
Purity and Physical Properties: The compound typically appears as a white solid with melting point around 63-64 °C and density approximately 1.1 g/cm³.
Chemical Reactions Analysis
Tert-butyl (5-bromo-6-fluoropyridin-2-yl)carbamate: can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the carbamate group.
Reduction Reactions: Reduction of the carbonyl group may occur.
Oxidation Reactions: Oxidation of the pyridine ring or the carbamate moiety is possible.
Common reagents and conditions depend on the specific reaction type. Major products include derivatives of the carbamate and modified pyridine rings.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity
- Inhibition of Enzymatic Activity
- Drug Development
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of cell cycle progression |
| A549 (Lung) | 15.0 | Induction of apoptosis |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of carbonic anhydrase by this compound. The findings revealed that this compound exhibited competitive inhibition, leading to reduced tumor growth in vivo.
| Parameter | Value |
|---|---|
| Ki (inhibition constant) | 0.5 µM |
| Mode of Inhibition | Competitive |
Mechanism of Action
The exact mechanism of action remains context-dependent. it likely interacts with specific enzymes, receptors, or cellular pathways due to its structural features.
Comparison with Similar Compounds
Key Data :
- Synthesis : Synthesized via silica gel column chromatography (ethyl acetate/petroleum ether, 1:3) with a 57.08% yield .
- 1H NMR (300 MHz, DMSO-d6) : δ 10.23 (s, 1H, NH), 8.17–8.11 (t, J = 8.7 Hz, 1H, pyridine-H), 7.67 (dd, J = 8.6, 1.5 Hz, 1H, pyridine-H), 1.47 (s, 9H, tBu) .
- Molecular Formula : C10H11BrFN2O2 (calculated based on IUPAC name and NMR data).
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyridine Carbamates
Compounds with halogen substituents (Br, Cl, F) on the pyridine ring are critical intermediates in pharmaceutical and materials chemistry. Below is a comparative analysis:
Key Findings :
- Synthetic Utility : Bromine at the 5-position facilitates Suzuki-Miyaura couplings, while fluorine at the 6-position may improve metabolic stability in drug candidates.
Fluorinated vs. Non-Fluorinated Analogues
Fluorine’s electronegativity and small atomic radius confer unique properties compared to bulkier halogens:
Research Insights :
Pyridine Ring Modifications
Variations in pyridine substitution patterns influence electronic and steric properties:
Comparative Analysis :
- Cyanopyridine Derivatives: The cyano group in ’s compound introduces strong electron-withdrawing effects, enabling nucleophilic aromatic substitution reactions less feasible in the target compound.
- Bicyclic Analogs : Rigid frameworks (e.g., azabicyclo) are preferred in medicinal chemistry for receptor selectivity, unlike the planar pyridine ring of the target .
Biological Activity
tert-Butyl (5-bromo-6-fluoropyridin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, such as bromine and fluorine, along with the carbamate functional group, contributes to its unique chemical properties and biological interactions. This article discusses the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Structure and Composition
The molecular formula of this compound is . The compound features a pyridine ring substituted with bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. Below is a summary of its physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 272.12 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 261.4 ± 28 °C |
| Melting Point | 63-64 °C |
| CAS Number | 1188477-11-3 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The halogen atoms enhance the compound's binding affinity and specificity towards these targets, potentially leading to altered enzymatic activity or receptor modulation .
Key Mechanisms:
- Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act as an allosteric modulator, influencing receptor activity without directly competing with the endogenous ligand.
Structure-Activity Relationships (SAR)
Research has shown that the presence of both bromine and fluorine in the pyridine ring affects the compound's potency and selectivity for specific biological targets. For example, variations in substituent positions can lead to significant differences in biological activity, highlighting the importance of careful structural design in drug development .
Case Studies
- CNS Penetration : A study demonstrated that derivatives of fluorinated pyridines exhibited enhanced central nervous system (CNS) penetration compared to non-fluorinated analogs. This suggests that this compound could be a candidate for developing CNS-active drugs .
- Histone Deacetylase Inhibition : Research indicates that fluorinated compounds can enhance the potency of histone deacetylase inhibitors. The introduction of fluorine in similar structures has been linked to improved cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
- Comparative Analysis : A comparative study of various pyridine-based carbamates revealed that those with halogen substitutions exhibited greater inhibitory effects on target enzymes than their unsubstituted counterparts, emphasizing the role of halogens in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
